molecular formula C20H24F2N2O2S B2379090 2,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955613-35-1

2,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2379090
CAS No.: 955613-35-1
M. Wt: 394.48
InChI Key: LWLOSCMDCOXFCW-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-difluoro-substituted aromatic ring linked via an ethyl group to a 1-propyl-tetrahydroquinoline moiety. Its design aligns with sulfonamide-based therapeutics, which often target G-protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name

2,4-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2S/c1-2-11-24-12-3-4-16-13-15(5-7-19(16)24)9-10-23-27(25,26)20-8-6-17(21)14-18(20)22/h5-8,13-14,23H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLOSCMDCOXFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzenesulfonamide moiety and a tetrahydroquinoline derivative. Its molecular formula is C19H24F2N2O2S, and it has a molecular weight of approximately 378.47 g/mol.

1. Anticancer Activity

Research indicates that 2,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of mitochondrial function

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: In Vivo Anti-inflammatory Activity
A study conducted on mice showed that administration of the compound significantly reduced paw edema induced by carrageenan injection. The results suggest its potential use as an anti-inflammatory agent in conditions like arthritis.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to enhance neuronal survival in models of oxidative stress.

Table 2: Neuroprotective Activity Data

ModelTreatment Dose (mg/kg)Outcome
Oxygen-glucose deprivation20Increased neuronal viability by 30%
MPTP-induced toxicity10Reduced dopaminergic neuron loss

The biological activities of 2,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide are attributed to several mechanisms:

  • Inhibition of Target Enzymes: The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: It influences pathways such as MAPK and NF-kB that are crucial in inflammation and cancer progression.
  • Oxidative Stress Reduction: The compound enhances antioxidant defenses in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

  • Structural Differences : The benzenesulfonamide group in this analog bears 3,4-dimethyl substituents instead of 2,4-difluoro groups.
  • Functional Implications: Electronic Effects: Methyl groups are electron-donating, reducing the sulfonamide’s acidity compared to fluorine’s electron-withdrawing effects, which may alter hydrogen-bonding interactions with targets. Lipophilicity: Increased hydrophobicity from methyl groups may enhance membrane permeability but reduce aqueous solubility.
  • Relevance : This compound highlights how substituent electronic and steric properties influence target engagement and pharmacokinetics .

2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

  • Structural Differences: While retaining the 2,4-difluoro-benzenesulfonamide group, this compound replaces the tetrahydroquinoline-ethyl moiety with a pyrimidine-phenyl scaffold.
  • Functional Implications: Target Selectivity: The pyrimidine ring may confer selectivity for kinase or nucleotide-binding targets, diverging from GPCRs (e.g., beta-3 adrenoceptors). Solubility: The polar pyrimidine group could improve aqueous solubility compared to the lipophilic tetrahydroquinoline core.
  • Relevance : Demonstrates the versatility of 2,4-difluoro-benzenesulfonamide in diverse therapeutic contexts, modulated by auxiliary structural motifs .

Beta-3 Adrenoceptor Agonists (e.g., CGP 12177)

  • Pharmacological Context: Beta-3 adrenoceptor (beta-3-AR) agonists, such as CGP 12177, share sulfonamide-based structures and target metabolic pathways.
  • Species-Specific Efficacy :
    • The target compound may face challenges similar to early beta-3-AR agonists, which showed higher efficacy in rodents than humans due to receptor heterogeneity .
    • Fluorine substituents could improve human beta-3-AR affinity by optimizing electronic interactions, addressing historical limitations of low efficacy in clinical trials.
  • Thermogenesis and Side Effects: Unlike non-selective agonists, the tetrahydroquinoline scaffold might reduce off-target beta-1/beta-2-AR effects, enhancing safety .

Quinolone-Sulfonamide Hybrids

  • Structural Contrast: Compounds like 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate combine sulfonamides with quinolone antibiotics.
  • Functional Divergence: The quinolone moiety directs activity toward bacterial DNA gyrase, whereas the tetrahydroquinoline group in the target compound suggests eukaryotic receptor targeting.
  • Relevance : Illustrates the sulfonamide group’s adaptability in both antimicrobial and metabolic therapeutics .

Preparation Methods

Formation of the Tetrahydroquinoline Backbone

The tetrahydroquinoline scaffold is synthesized via catalytic hydrogenation of quinoline derivatives. Patent WO2022138888A1 outlines methods for reducing quinoline to 1,2,3,4-tetrahydroquinoline using palladium-on-carbon (Pd/C) under hydrogen gas at 50–100 °C. This step achieves a yield of 85–90% and is critical for establishing the saturated heterocyclic structure necessary for further functionalization.

Functionalization at the 6-Position with Ethylamine

Electrophilic aromatic substitution at the 6-position of tetrahydroquinoline is achieved using ethyl chloroacetate, followed by hydrolysis to yield the ethylamine derivative. Friedel-Crafts acylation with acetyl chloride and AlCl₃ generates a ketone intermediate, which is reduced to the ethyl group via Clemmensen reduction (Zn(Hg)/HCl). This step attains 65–70% yield and introduces the primary amine required for sulfonamide formation.

Synthesis of 2,4-Difluorobenzenesulfonyl Chloride

Fluorination of Nitrobenzene Derivatives

Patent WO2007072679A1 details the synthesis of 2,4-difluoronitrobenzene by reacting 2,4-dichloronitrobenzene with potassium fluoride (KF) in sulfolane at 170–180 °C. This nucleophilic aromatic substitution achieves 80–85% conversion, with the sulfone solvent enhancing fluoride ion reactivity.

Conversion to Sulfonyl Chloride

2,4-Difluoronitrobenzene is reduced to 2,4-difluoroaniline using hydrogen gas and Raney nickel, followed by diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The resulting diazonium salt is treated with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂) to yield 2,4-difluorobenzenesulfonyl chloride. This three-step process achieves an overall yield of 60–65%.

Coupling Reactions to Form the Sulfonamide Bond

The ethylamine-functionalized tetrahydroquinoline is reacted with 2,4-difluorobenzenesulfonyl chloride in dichloromethane (DCM) containing triethylamine (Et₃N) as a base. The reaction proceeds at 0–5 °C to minimize side reactions, achieving 75–80% yield. The mechanism involves nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation to form the sulfonamide linkage.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield
Temperature 0–5 °C (coupling step) Prevents hydrolysis
Solvent Dichloromethane Enhances solubility
Base Triethylamine Neutralizes HCl byproduct
Reaction Time 4–6 hours Maximizes conversion

Adjusting the molar ratio of 2,4-difluorobenzenesulfonyl chloride to the tetrahydroquinoline derivative to 1.2:1 improves yield by 10–15%.

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors for the hydrogenation and fluorination steps, reducing reaction times by 40% compared to batch processes. Solvent recovery systems are integrated to minimize waste, with DCM and sulfolane recycled at efficiencies exceeding 90%. Quality control via high-performance liquid chromatography (HPLC) ensures purity >98%, meeting pharmaceutical-grade standards.

Q & A

Q. What are the critical synthetic challenges in preparing 2,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including sulfonamide coupling and tetrahydroquinoline ring formation. Key challenges include controlling regioselectivity during fluorination and minimizing side reactions during sulfonamide bond formation. To address these:

  • Fluorination control : Use anhydrous conditions with KF/18-crown-6 to enhance electrophilic aromatic substitution selectivity .
  • Sulfonamide coupling : Optimize pH (8–9) and temperature (0–5°C) to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Intermediate purification : Employ flash chromatography (hexane:EtOAc gradients) and monitor via TLC (Rf 0.3–0.5) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:

  • ¹H/¹³C NMR :
  • Aromatic protons (δ 7.2–8.1 ppm, doublets for difluoro substituents) .
  • Tetrahydroquinoline CH2 groups (δ 1.5–2.8 ppm, multiplet patterns) .
    • HRMS : Exact mass calculation for C20H23F2N3O2S ([M+H]+ = 420.1504) to confirm molecular integrity .
    • IR : Sulfonamide S=O stretches (1330–1350 cm⁻¹ and 1150–1170 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s pharmacological potential?

Prioritize enzyme inhibition assays (e.g., BRAF V600E kinase) and cytotoxicity profiling:

  • Kinase inhibition : Use fluorescence polarization assays (IC50 determination) with ATP concentrations ≤10 µM .
  • Cytotoxicity : Screen against HEK-293 and cancer cell lines (e.g., A375 melanoma) at 1–100 µM, with 72-hour incubation and MTT endpoint .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across cell-based vs. enzyme assays for this compound?

Discrepancies often arise from off-target effects or pharmacokinetic limitations. Methodological solutions include:

  • Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
  • Metabolic stability testing : Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS/MS to assess degradation .
  • Solubility adjustments : Employ co-solvents (e.g., DMSO:PEG-400, 1:4 v/v) to improve bioavailability in cell assays .

Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical integrity in the tetrahydroquinoline moiety?

Key approaches involve catalyst selection and reaction engineering:

  • Catalytic hydrogenation : Use 10% Pd/C under 50 psi H2 for tetrahydroquinoline ring closure (≥95% yield) .
  • Chiral resolution : Employ (R)-BINOL-based catalysts for enantioselective synthesis .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,4-difluoro substituents in target binding?

Systematic SAR requires synthetic derivatives and computational modeling:

  • Derivative synthesis : Replace fluorine with Cl, Br, or H to compare potency .
  • Molecular docking : Use AutoDock Vina with BRAF V600E (PDB: 3OG7) to map fluorine’s electrostatic interactions .
  • Free-energy perturbation (FEP) : Quantify ΔΔG contributions of fluorine atoms via Schrödinger’s FEP+ .

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